3-(3-Chlorophenyl)-2',4'-difluoropropiophenone
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Overview
Description
3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and two fluorine atoms attached to the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone typically involves the chlorination and fluorination of propiophenone derivatives. One common method involves the reaction of propiophenone with chlorine gas in the presence of a catalyst such as aluminum trichloride. This is followed by fluorination using reagents like hydrogen fluoride or fluorine gas under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For example, it may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: This compound is structurally similar but contains a methylamino group instead of the propiophenone structure.
4-Chloromethcathinone: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
3-(3-Chlorophenyl)-2’,4’-difluoropropiophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSBCYMCXUHBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644453 |
Source
|
Record name | 3-(3-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-42-3 |
Source
|
Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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